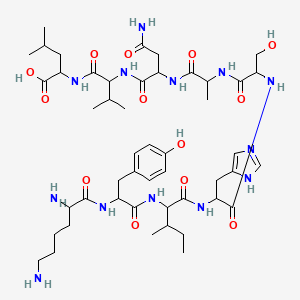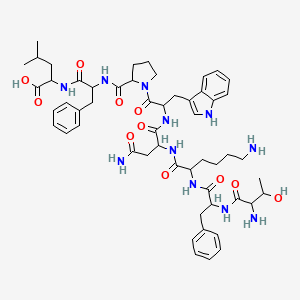![molecular formula C24H29Cl2N3O B1150388 (5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B1150388.png)
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GSK2850163 S enantiomer is the inactive enantiomer of GSK2850163, a novel inhibitor of inositol-requiring enzyme-1 alpha (IRE1α). This compound is primarily used in scientific research to study the inhibition of IRE1α, which plays a crucial role in the unfolded protein response (UPR) pathway .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckeinstellungen, um die gewünschte Stereochemie zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von GSK2850163 S-Enantiomer folgt ähnlichen synthetischen Routen, aber im größeren Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um den Ertrag und die Reinheit zu maximieren und gleichzeitig Abfall und Kosten zu minimieren. Der Prozess kann Schritte wie Kristallisation, Destillation und Chromatographie zur Reinigung umfassen .
Arten von Reaktionen:
Oxidation: GSK2850163 S-Enantiomer kann Oxidationsreaktionen eingehen, die typischerweise Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten.
Reduktion: Reduktionsreaktionen können Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid beinhalten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel.
Substitution: Nukleophile wie Amine oder Elektrophile wie Alkylhalogenide.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
GSK2850163 S-Enantiomer wird in der wissenschaftlichen Forschung häufig verwendet, um die Inhibition von IRE1α zu untersuchen. Dieses Enzym ist am UPR-Weg beteiligt, der als Reaktion auf Stress im endoplasmatischen Retikulum aktiviert wird. Durch die Inhibition von IRE1α können Forscher die Auswirkungen auf das Zellüberleben, die Apoptose und andere zelluläre Prozesse untersuchen. Die Verbindung wird auch in der Wirkstoffforschung und -entwicklung verwendet, um potenzielle therapeutische Ziele für Krankheiten im Zusammenhang mit Stress im endoplasmatischen Retikulum zu identifizieren, wie z. B. Krebs und neurodegenerative Erkrankungen .
5. Wirkmechanismus
GSK2850163 S-Enantiomer hemmt IRE1α, indem es an seine katalytischen Reste, Lys599 und Glu612, bindet. Diese Bindung verdrängt die Kinaseaktivierungsschleife in die inaktive DFG-out-Konformation und verhindert, dass das Enzym sich selbst phosphoryliert und seine RNase-Domäne aktiviert. Diese Inhibition reduziert das Spleißen von XBP1-mRNA, ein wichtiger Schritt im UPR-Weg, wodurch die zellulären Reaktionen auf Stress im endoplasmatischen Retikulum moduliert werden .
Ähnliche Verbindungen:
GSK2850163: Das aktive Enantiomer von GSK2850163 S-Enantiomer, das IRE1α mit hoher Potenz hemmt.
4μ8C: Ein weiterer IRE1α-Inhibitor, der die RNase-Aktivität des Enzyms blockiert.
STF-083010: Ein selektiver Inhibitor der IRE1α-Endonukleaseaktivität
Einzigartigkeit: GSK2850163 S-Enantiomer ist einzigartig in seiner Stereochemie, die es im Vergleich zu seinem R-Enantiomer inaktiv macht. Dies ermöglicht es Forschern, die spezifischen Auswirkungen der Stereochemie auf die Inhibition von IRE1α und die daraus resultierenden zellulären Reaktionen zu untersuchen .
Wirkmechanismus
GSK2850163 S enantiomer inhibits IRE1α by binding to its catalytic residues, Lys599 and Glu612. This binding displaces the kinase activation loop to the inactive DFG-out conformation, preventing the enzyme from autophosphorylating and activating its RNase domain. This inhibition reduces the splicing of XBP1 mRNA, a key step in the UPR pathway, thereby modulating cellular responses to endoplasmic reticulum stress .
Vergleich Mit ähnlichen Verbindungen
GSK2850163: The active enantiomer of GSK2850163 S enantiomer, which inhibits IRE1α with high potency.
4μ8C: Another IRE1α inhibitor that blocks the RNase activity of the enzyme.
STF-083010: A selective inhibitor of IRE1α endonuclease activity
Uniqueness: GSK2850163 S enantiomer is unique in its stereochemistry, which renders it inactive compared to its R enantiomer. This allows researchers to study the specific effects of stereochemistry on the inhibition of IRE1α and the resulting cellular responses .
Eigenschaften
Molekularformel |
C24H29Cl2N3O |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
(5S)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m0/s1 |
InChI-Schlüssel |
YFDASBFQKMHSSJ-DEOSSOPVSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Isomerische SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC[C@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)


![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)

![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride](/img/structure/B1150326.png)


